The compound 3-(2-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide is a complex organic molecule with significant potential in scientific research. Its molecular formula is and it has a molecular weight of approximately . This compound falls under the category of triazoloquinazoline derivatives, which are known for their diverse biological activities.
The synthesis of this compound typically involves multi-step organic reactions, including:
The synthesis may require specific catalysts and solvents to optimize yields and purities. Reaction conditions such as temperature, time, and pH must be carefully controlled to ensure successful formation of the desired product.
The compound features a complex structure characterized by multiple functional groups including:
The InChI key for this compound is InChI=1S/C26H30N6O4/c1-5-17(3)27-22(33)13-14-30-24(35)19-10-6-7-12-21(19)32-25(30)29-31(26(32)36)15-23(34)28-20-11-8-9-16(2)18(20)4/h6-12,17H,5,13-15H2,1-4H3,(H,27,33)(H,28,34)
.
The molecular structure can be visualized using software tools that allow for 3D modeling of chemical compounds to analyze steric hindrance and electronic distribution.
This compound can undergo various chemical reactions typical for amides and heterocycles:
Understanding these reactions requires knowledge of reaction mechanisms and kinetics to predict product distributions and yields.
The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors involved in cellular signaling pathways. Detailed studies would be required to elucidate its precise mechanism.
Research indicates that similar compounds exhibit activities such as inhibition of cancer cell proliferation or modulation of immune responses . Further experimental data would be necessary to confirm these effects for this specific compound.
The compound is expected to have:
Key chemical properties include:
Relevant data regarding melting point, boiling point, and solubility profiles should be experimentally determined.
This compound has potential applications in:
The versatility of this compound suggests it could be an important tool in various fields of scientific research.
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0